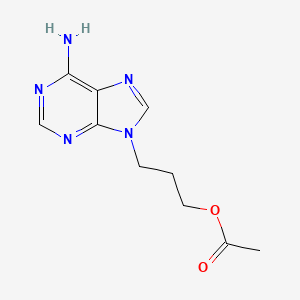

3-(6-amino-9H-purin-9-yl)propyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O2 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

3-(6-aminopurin-9-yl)propyl acetate |

InChI |

InChI=1S/C10H13N5O2/c1-7(16)17-4-2-3-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13) |

InChI Key |

UMQCBOPIPHSVMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCN1C=NC2=C(N=CN=C21)N |

Origin of Product |

United States |

Future Research Directions and Translational Outlook

Summary of Key Contributions to the Field of Purine (B94841) Chemistry

While 3-(6-amino-9H-purin-9-yl)propyl acetate (B1210297) itself is not a widely studied compound, its structural framework as an N9-substituted adenine (B156593) analog places it within a class of molecules that have significantly contributed to our understanding of purine chemistry and its applications. The development of synthetic methodologies for regioselective N9-alkylation has been a key advancement, enabling the creation of vast libraries of these compounds for biological screening.

Broader Implications for Fundamental Research in Chemical Biology and Material Science

The study of N9-substituted adenine analogs has profound implications for chemical biology, providing tools to probe the function of enzymes and receptors that interact with purines. In material science, the exploration of purine derivatives for optical and self-assembling materials is a growing field with the potential for novel technological applications. rtu.lv

Remaining Challenges and Promising Future Prospects for N9-Substituted Adenine Analogs

Key challenges in the field include achieving greater selectivity for biological targets to minimize off-target effects and improving the pharmacokinetic properties of these compounds. Future prospects lie in the rational design of novel N9-substituted adenine analogs with enhanced therapeutic efficacy and the development of new materials with tailored optical and electronic properties. The continued exploration of the chemical space around the N9 position of adenine is expected to yield new and valuable molecules for a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(6-amino-9H-purin-9-yl)propyl acetate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the N9 position of the purine ring. A common approach is reacting 6-aminopurine derivatives with 3-bromopropyl acetate in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate to deprotonate the purine and facilitate alkylation . Advanced methods include decarboxylative alkylation, where ruthenium catalysts (e.g., Ru(dtbbpy)₃₂) enable coupling between carboxylic acid derivatives and purines under mild conditions (DCE/HFIP solvent system) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use tandem analytical techniques:

- HPLC with UV detection (λ = 260 nm for purine absorbance) to assess purity (>95%).

- NMR spectroscopy : ¹H NMR to confirm propyl acetate linkage (δ ~4.1 ppm for acetate methyl, δ ~4.3 ppm for CH₂-O) and ¹³C NMR to verify purine ring substitution (C6-amino resonance at ~155 ppm) .

- HRMS for molecular ion validation (e.g., [M+H]+ calculated for C₁₁H₁₄N₅O₂: 248.1140) .

Q. What are the primary biological targets for 6-aminopurine derivatives like this compound?

- Methodological Answer : 6-Aminopurines often target nucleotide-binding enzymes (e.g., kinases, ATPases) due to structural mimicry of adenine. In vitro assays include:

- Enzyme inhibition studies : Measure IC₅₀ values using fluorescence-based ATPase assays (e.g., malachite green phosphate detection) .

- Cellular uptake assays : Radiolabeled (³H) analogs or LC-MS quantification in cell lysates to assess membrane permeability .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during N9-alkylation of purines?

- Methodological Answer : Regioselectivity depends on:

- Base strength : Strong bases (e.g., NaH) favor N9 alkylation, while weaker bases (K₂CO₃) may lead to competing N7 substitution.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for N9 attack .

- Catalysts : Photoredox catalysts (e.g., Ru complexes) enable radical-mediated pathways for selective C–N bond formation .

Q. What analytical strategies differentiate tautomeric forms of 6-aminopurine derivatives?

- Methodological Answer : Tautomerism between amino (NH₂) and imino (NH) forms can be resolved via:

- Variable-temperature NMR : Monitor chemical shift changes in DMSO-d₆ to detect equilibrium shifts.

- X-ray crystallography : Bond length analysis (C6–N distances <1.34 Å confirm amino tautomer) .

- IR spectroscopy : NH stretching vibrations (~3400 cm⁻¹) vs. C=N (~1650 cm⁻¹) .

Q. How can structure-activity relationship (SAR) studies optimize the propyl acetate moiety?

- Methodological Answer : Systematic modifications include:

- Ester hydrolysis : Replace acetate with carboxylic acid (3-(6-amino-9H-purin-9-yl)propionic acid) to assess polarity effects on binding .

- Chain length variation : Synthesize butyl or pentyl analogs to evaluate hydrophobic interactions with enzyme pockets .

- Isosteric replacements : Substitute acetate with trifluoroacetate or pivalate to study steric/electronic impacts .

Q. What are the stability challenges under physiological conditions, and how are they addressed?

- Methodological Answer :

- pH-dependent degradation : Use accelerated stability testing (40°C, 75% RH) with LC-MS to identify hydrolysis products (e.g., propionic acid derivatives at pH >7) .

- Light sensitivity : Store lyophilized samples in amber vials under argon.

- Formulation strategies : Encapsulate in liposomes or cyclodextrins to enhance shelf life .

Q. How are enzymatic binding affinities quantified for this compound?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize target enzymes (e.g., adenosine kinase) on sensor chips; measure real-time association/dissociation rates (ka/kd) .

- Isothermal titration calorimetry (ITC) : Directly quantify binding enthalpy (ΔH) and stoichiometry .

- Molecular docking : Compare computed binding energies (AutoDock Vina) with experimental IC₅₀ values to validate SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.